6-Bromo-4-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
6-Bromo-4-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound characterized by the presence of a bromine atom, a difluoromethyl group, and a benzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and difluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or difluoromethyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuranone derivatives .
Scientific Research Applications
6-Bromo-4-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-(difluoromethoxy)quinoline: Similar in structure but with a difluoromethoxy group instead of a difluoromethyl group.
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Contains a quinoline core and a difluoromethyl group.
Uniqueness
6-Bromo-4-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-one is unique due to its benzofuranone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H5BrF2O2 |
---|---|
Molecular Weight |
263.03 g/mol |
IUPAC Name |
6-bromo-4-(difluoromethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C9H5BrF2O2/c10-4-1-5(9(11)12)8-6(13)3-14-7(8)2-4/h1-2,9H,3H2 |
InChI Key |
FFLCLBPFVHPNLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2O1)Br)C(F)F |
Origin of Product |
United States |
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